(4-Benzamidophenyl)arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzamidophenyl)arsonic acid is an organoarsenic compound with the molecular formula C13H12AsNO4. This compound contains an aromatic ring substituted with a benzamido group and an arsonic acid group. Organoarsenic compounds have been studied for their various applications in medicine, agriculture, and industry due to their unique chemical properties.
Vorbereitungsmethoden
The synthesis of (4-Benzamidophenyl)arsonic acid typically involves the reaction of 4-aminobenzoic acid with arsenic acid or its derivatives. One common method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient and eco-friendly, providing high yields of the desired product.
Analyse Chemischer Reaktionen
(4-Benzamidophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsenite or arsine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Benzamidophenyl)arsonic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various organic reactions.
Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Wirkmechanismus
The mechanism of action of (4-Benzamidophenyl)arsonic acid involves its interaction with cellular components, leading to the inhibition of essential enzymes and metabolic pathways. For example, it can inhibit bacterial glutamine synthetase, an enzyme crucial for the production of glutamine and the control of ammonia toxicity . This inhibition disrupts bacterial growth and survival.
Vergleich Mit ähnlichen Verbindungen
(4-Benzamidophenyl)arsonic acid can be compared with other organoarsenic compounds such as:
Arsanilic acid: Used as a feed additive in veterinary medicine, it shares similar antimicrobial properties but differs in its specific applications and toxicity profile.
Arsenic trioxide: Used in the treatment of acute promyelocytic leukemia, it has a different mechanism of action and therapeutic application compared to this compound.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of organoarsenic chemistry in various fields.
Eigenschaften
CAS-Nummer |
5425-69-4 |
---|---|
Molekularformel |
C13H12AsNO4 |
Molekulargewicht |
321.16 g/mol |
IUPAC-Name |
(4-benzamidophenyl)arsonic acid |
InChI |
InChI=1S/C13H12AsNO4/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17,18)19/h1-9H,(H,15,16)(H2,17,18,19) |
InChI-Schlüssel |
GGFABJMUXLUODQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.